molecular formula C21H19NO2 B5421230 N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide

N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide

Cat. No.: B5421230
M. Wt: 317.4 g/mol
InChI Key: VMYYUKHYQVDNMP-SVNBUDAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide, also known as curcumin, is a natural polyphenol derived from the Curcuma longa plant. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

Curcumin exerts its effects through several mechanisms of action. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Curcumin also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant enzymes. In addition, N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide has been shown to inhibit the growth of cancer cells through several mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of cell cycle progression.
Biochemical and Physiological Effects:
Curcumin has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory enzymes such as COX-2 and LOX. Curcumin also has antioxidant properties, which protect cells from oxidative damage. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

Curcumin has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. Curcumin is also easy to synthesize and can be modified to improve its bioavailability. However, N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

For N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide research include the development of this compound analogs with improved bioavailability and efficacy, investigation of this compound's potential use in combination with other drugs, and more clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

Curcumin can be synthesized through several methods, including extraction from turmeric roots, chemical synthesis, and biotransformation. The most common method for N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide synthesis is extraction from turmeric roots. The roots are dried, ground, and extracted with a solvent such as ethanol or acetone. The extract is then purified through chromatography to obtain pure this compound. Chemical synthesis of this compound involves the condensation of ferulic acid and vanillin in the presence of a base. Biotransformation of this compound can be achieved through the use of microorganisms such as Aspergillus niger or Bacillus subtilis.

Scientific Research Applications

Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. Curcumin has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease. In addition, N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide has been shown to have antibacterial and antiviral properties.

Properties

IUPAC Name

(2E,4E)-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]hexa-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-2-3-5-10-21(24)22-19-14-11-17(12-15-19)13-16-20(23)18-8-6-4-7-9-18/h2-16H,1H3,(H,22,24)/b3-2+,10-5+,16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYYUKHYQVDNMP-SVNBUDAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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